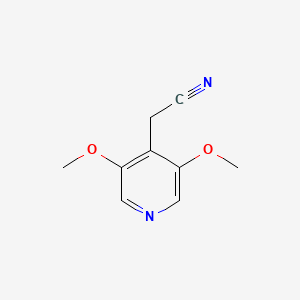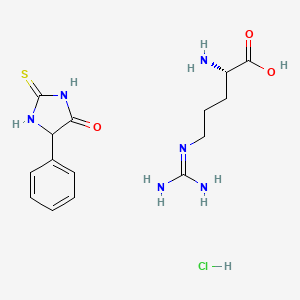
5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-amino-5-guanidinopentanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-amino-5-guanidinopentanoate hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound combines the structural features of a thioxoimidazolidinone and an amino-guanidinopentanoate, making it a subject of interest in medicinal chemistry and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of phenyl isothiocyanate with glycine in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst/Base: Sodium hydroxide or potassium carbonate
For the preparation of (S)-2-amino-5-guanidinopentanoate hydrochloride, L-arginine is reacted with hydrochloric acid under controlled conditions. The reaction conditions include:
Solvent: Water or aqueous ethanol
Temperature: Room temperature
Catalyst: None required
Industrial Production Methods
Industrial production of these compounds may involve more scalable processes, such as continuous flow synthesis or batch reactors, ensuring high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography is common.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thioxo group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Halogenated phenyl derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, 5-Phenyl-2-thioxoimidazolidin-4-one derivatives are studied for their potential as enzyme inhibitors. They can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry
In the industrial sector, these compounds are used in the development of specialty chemicals and materials. Their unique chemical properties enable the creation of products with specific functionalities, such as coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-amino-5-guanidinopentanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thioxoimidazolidinone moiety can form covalent bonds with active site residues of enzymes, inhibiting their activity. The guanidinopentanoate part can interact with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-2-thioxoimidazolidin-4-one: Lacks the guanidinopentanoate moiety.
2-Thioxoimidazolidin-4-one: Lacks the phenyl group.
L-Arginine hydrochloride: Lacks the thioxoimidazolidinone structure.
Uniqueness
The combination of the thioxoimidazolidinone and guanidinopentanoate structures in 5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-amino-5-guanidinopentanoate hydrochloride provides a unique set of chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a compound of significant interest.
Propriétés
Formule moléculaire |
C15H23ClN6O3S |
|---|---|
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;5-phenyl-2-sulfanylideneimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C9H8N2OS.C6H14N4O2.ClH/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6;7-4(5(11)12)2-1-3-10-6(8)9;/h1-5,7H,(H2,10,11,12,13);4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t;4-;/m.0./s1 |
Clé InChI |
FDRRVQMZIQYIDC-INZIHYEWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2C(=O)NC(=S)N2.C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl |
SMILES canonique |
C1=CC=C(C=C1)C2C(=O)NC(=S)N2.C(CC(C(=O)O)N)CN=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one](/img/structure/B13024035.png)
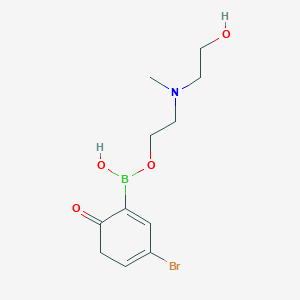

![6-Fluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B13024048.png)
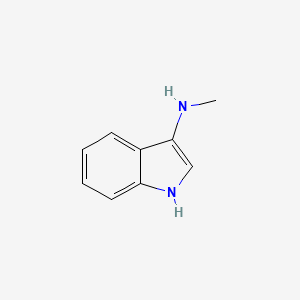
![2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B13024053.png)
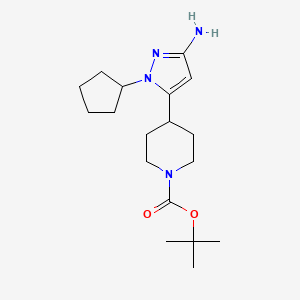

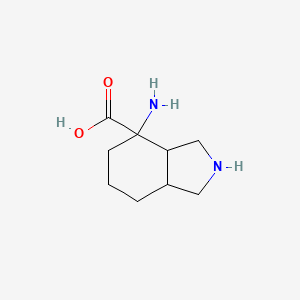
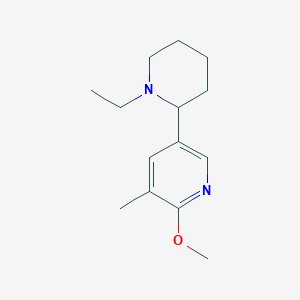
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride](/img/structure/B13024106.png)
![4,10-Dioxatricyclo[5.2.1.02,6]decan-8-en-3-one](/img/structure/B13024119.png)
![tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13024123.png)
